N,N-dihexyl-2-hydroxy-propionamide
Description
N,N-Dihexyl-2-hydroxy-propionamide (CAS 5468-40-6, molecular formula C₁₅H₃₁NO₂) is a branched-chain amide featuring two hexyl groups attached to the nitrogen atom and a hydroxyl group at the β-position of the propionamide backbone. This structural configuration confers unique physicochemical properties, including moderate hydrophobicity due to the hexyl chains and hydrogen-bonding capacity from the hydroxyl group.
Properties
CAS No. |
5468-40-6 |
|---|---|
Molecular Formula |
C15H31NO2 |
Molecular Weight |
257.41 g/mol |
IUPAC Name |
N,N-dihexyl-2-hydroxypropanamide |
InChI |
InChI=1S/C15H31NO2/c1-4-6-8-10-12-16(15(18)14(3)17)13-11-9-7-5-2/h14,17H,4-13H2,1-3H3 |
InChI Key |
BOHAEAQAMIDBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dihexyl-2-hydroxy-propionamide typically involves the reaction of hexylamine with 2-hydroxypropionic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hexylamine, 2-hydroxypropionic acid, and a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-dihexyl-2-hydroxy-propionamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N,N-dihexyl-2-oxo-propionamide.
Reduction: Formation of N,N-dihexyl-2-amino-propionamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: N,N-dihexyl-2-hydroxy-propionamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of amides on cellular processes. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N,N-dihexyl-2-hydroxy-propionamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Variations and Implications
Substituent Effects on Solubility :
- The hexyl chains in this compound enhance lipophilicity compared to shorter alkyl chains (e.g., diethyl in napropamide). However, the hydroxyl group improves water solubility relative to purely hydrophobic analogs like propanil .
- Napropamide’s naphthoxy group contributes to extended soil persistence, critical for its herbicidal activity .
Functional Group Reactivity :
- Hydroxamic acid derivatives (e.g., N'-hydroxy-2-methyl-N,N-diphenylpropanediamide) exhibit strong metal-binding capabilities, making them suitable for industrial or biomedical applications .
- Nitropyridine-substituted amides (e.g., N-(5-nitropyridin-2-yl)propionamide) are often intermediates in synthesizing nitroaromatic pharmaceuticals .
Physicochemical Data Comparison
| Property | This compound | Napropamide | Propanil |
|---|---|---|---|
| Boiling Point | Not reported | ~250°C | 210°C |
| LogP (Octanol-Water) | Estimated ~3.5–4.0 | 3.1 | 2.5 |
| Hydrogen Bond Donors | 1 (hydroxyl) | 0 | 1 (amide) |
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